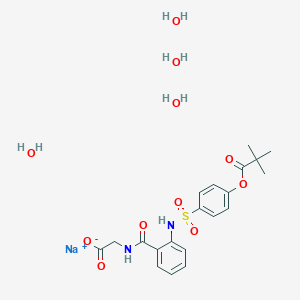
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
Descripción general
Descripción
“11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate”, also known as Hydrocortisone acetate, is a glucocorticoid with anti-inflammatory, anti-allergic, anti-toxin, and anti-shock effects . Its molecular formula is C23H32O6 and it has a molar mass of 404.5 .
Molecular Structure Analysis
The molecular structure of “11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate” is characterized by its molecular formula C23H32O6 . The compound has a complex structure with multiple functional groups, including two hydroxyl groups, three ketone groups, and an acetate group .Physical And Chemical Properties Analysis
“11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate” has a density of 1.289 at 420 degrees Celsius . It has a melting point of 223°C (dec.) (lit.), a boiling point of 446.1°C (rough estimate), and a flashing point of 223°C . It is insoluble in water . Its vapor pressure is 1.08E-15mmHg at 25°C, and it has a refractive index of 1.4593 (estimate) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Harnik et al. (1986) describe a method for synthesizing 18,19-dihydroxycorticosterone from a compound closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate, showcasing the chemical transformations possible with such compounds (Harnik, Carmely, Cojocaru, & Kashman, 1986).
- Sethi et al. (2017) conducted a study where they synthesized corticosteroids prodrugs from hydrocortisone acetate, which is structurally similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This work illustrates the potential for creating prodrugs for medical applications (Sethi, Singh, Prakash, & Amandeep, 2017).
Analytical and Medicinal Chemistry
- Draper (1984) explored the reaction between halogen azides and Δ6-steroids, including compounds similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This research is significant for understanding the chemical reactions and potential medicinal applications of such steroids (Draper, 1984).
- Sartori and Winters (1980) described the preparation of 14C-labelled steroids, including those structurally related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This study is crucial for the development of radiolabeled steroids for biological and medicinal research (Sartori & Winters, 1980).
Steroid Biochemistry and Pharmacology
- Schwarz, Ulrich, and Syhora (1964) isolated and identified a by-product of microbial 11-hydroxylation of a steroid closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. Their work contributes to understanding steroid metabolism and synthesis (Schwarz, Ulrich, & Syhora, 1964).
- Branchaud, Schweitzer, and Giroud (1969) studied the 21-yl sulfates of steroids in human cord plasma. This research is important for understanding the metabolism and function of steroids in human physiology (Branchaud, Schweitzer, & Giroud, 1969).
Propiedades
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



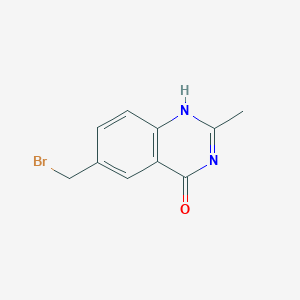
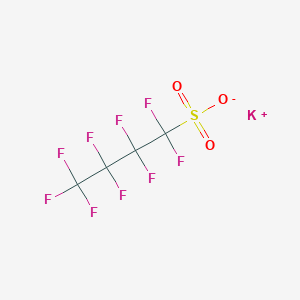
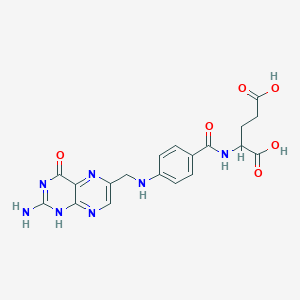
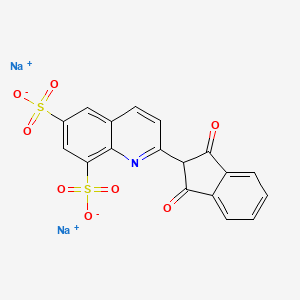

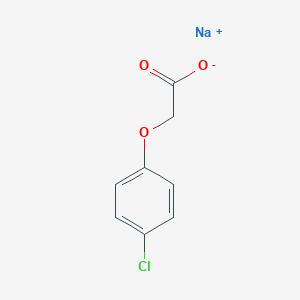
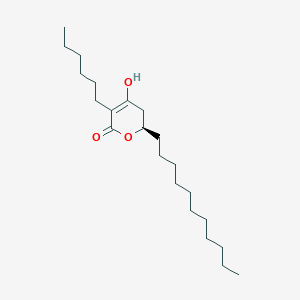
![Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)](/img/structure/B7818559.png)
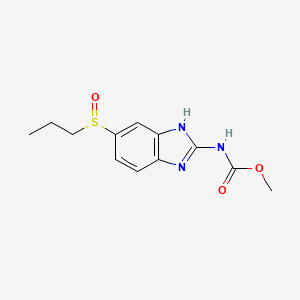
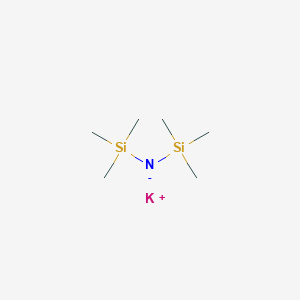
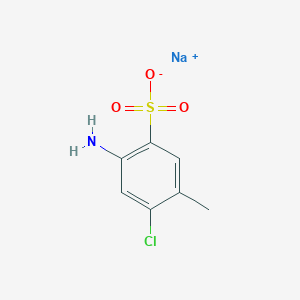
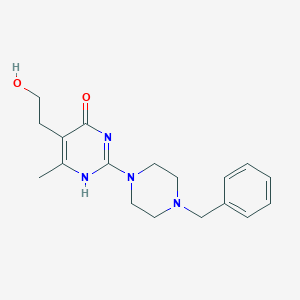
![6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818598.png)
